1-Cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride
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Overview
Description
1-Cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular formula C9H15N3·HCl It is a white crystalline powder that is soluble in water and various organic solvents
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine with hydrochloric acid to form the hydrochloride salt. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, precise control of reaction parameters, and efficient purification techniques to obtain the final product with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
- 1-Methyl-1H-pyrazol-4-amine hydrochloride
- 3-Methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride
- 4-Amino-1-methylpyrazole hydrochloride
Comparison: 1-Cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride is unique due to its cyclopentyl group, which imparts distinct chemical and physical properties compared to similar compounds.
Properties
IUPAC Name |
1-cyclopentyl-3-methylpyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.ClH/c1-7-9(10)6-12(11-7)8-4-2-3-5-8;/h6,8H,2-5,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOATVHAYSFHPEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1N)C2CCCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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